molecular formula C12H22N4O B11739392 3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11739392
M. Wt: 238.33 g/mol
InChI Key: PNJUATDGGVGAGI-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a carboxamide group in this compound makes it particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions can vary, but mild conditions are often preferred to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of the pyrazole ring followed by functionalization to introduce the amino and carboxamide groups. Catalysts and optimized reaction conditions are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
  • 3-Amino-5-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-N-butyl-n-methyl-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and propyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

3-amino-N-butyl-N-methyl-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C12H22N4O/c1-4-6-8-15(3)12(17)10-9-16(7-5-2)14-11(10)13/h9H,4-8H2,1-3H3,(H2,13,14)

InChI Key

PNJUATDGGVGAGI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)C1=CN(N=C1N)CCC

Origin of Product

United States

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